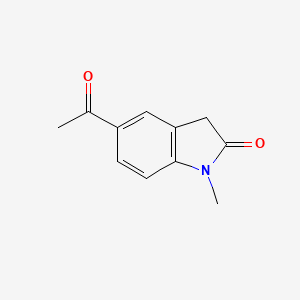

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Descripción general

Descripción

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

Análisis Bioquímico

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .

Actividad Biológica

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive examination of its biological activities based on various studies, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 189.21 g/mol. Its structure features an indole ring system with an acetyl group at the 5-position and a methyl group at the 1-position, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of indole can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, this compound has been evaluated for its potential against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results in minimum inhibitory concentration (MIC) assays .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 3.90 |

| S. aureus ATCC 43300 (MRSA) | <1.00 | |

| Indole Derivative | Escherichia coli | 10.00 |

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives. The compound has shown significant antiproliferative activity against various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity at concentrations as low as 1 μM . The mechanism of action appears to involve disruption of microtubule assembly and modulation of cell cycle progression.

Case Studies

- Study on Anticancer Activity : A recent study synthesized several indole derivatives and tested their effects on MDA-MB-231 cells. The results indicated that compounds with the indole scaffold could effectively induce morphological changes consistent with apoptosis at concentrations around 10 μM .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against a panel of bacteria, including resistant strains. The study found that these compounds exhibited low MIC values against MRSA, suggesting their potential as therapeutic agents in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound can interact effectively with proteins involved in cell signaling pathways relevant to cancer progression and bacterial resistance mechanisms .

Aplicaciones Científicas De Investigación

Pharmacological Applications

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one has been investigated for its potential therapeutic effects in several areas:

- Psychiatric Disorders : Compounds derived from this indole structure have shown affinity for dopamine D4 receptors and 5-HT2A receptors, making them promising candidates for treating psychiatric conditions such as schizophrenia and anxiety disorders. These compounds may offer therapeutic benefits without the extrapyramidal side effects commonly associated with traditional antipsychotics .

- Neurodegenerative Diseases : The compound's ability to modulate pathways involved in neurodegeneration suggests potential use in treating conditions like prion diseases. Research indicates that targeting the unfolded protein response could mitigate neurodegenerative effects .

Case Study 1: Antipsychotic Properties

A study explored the efficacy of this compound derivatives in animal models of psychosis. Results indicated that these derivatives exhibited significant antipsychotic activity with minimal side effects compared to traditional treatments. The study highlighted the importance of receptor selectivity in minimizing adverse effects while maximizing therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of this compound against cellular stressors. The findings demonstrated that it could effectively reduce neuronal death in models of oxidative stress, suggesting its potential as a treatment strategy for neurodegenerative diseases .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes characteristic transformations influenced by its acetyl, ketone, and indole groups:

Nucleophilic Substitution at the Acetyl Group

The acetyl substituent participates in nucleophilic acyl substitution under basic or acidic conditions:

-

Amide Formation : Reacts with primary/secondary amines to form substituted acetamides. For example, coupling with benzodioxol-5-amine yields derivatives with enhanced pharmacological profiles.

-

Esterification : Transforms into esters via acid-catalyzed reactions with alcohols (e.g., methanol).

Oxidation and Reduction

-

Oxidation : The acetyl group is oxidized to carboxylic acids using KMnO₄ or CrO₃.

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ reduces both acetyl and ketone groups.

Ring-Opening and Cycloaddition

-

Acid-Catalyzed Ring-Opening : Under strong acids (e.g., H₂SO₄), the dihydroindolone ring opens, forming intermediates for polycyclic systems .

-

Diels-Alder Reactions : The conjugated enone system engages in [4+2] cycloadditions with dienes, generating fused tetracyclic structures .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amide Formation | Amines, DCC/DMAP, dry DCM | Substituted acetamides (e.g.,) |

| Esterification | R-OH, H₂SO₄, reflux | Methyl/ethyl esters |

| Oxidation | KMnO₄ (aq. H₂SO₄), 60°C | 5-Carboxy-1-methyl-2,3-dihydro-1H-indol-2-one |

| Reduction | NaBH₄ (MeOH), 0°C | 5-(1-Hydroxyethyl)-1-methyl-2,3-dihydro-1H-indol-2-one |

Antimicrobial Derivatives

Condensation with substituted benzodioxoles produced analogs showing:

Anticancer Potential

Iron-catalyzed cyclization generated pyrrolo-isoindolone derivatives with:

-

Binding Affinity : -7.0 kcal/mol against DNA gyrase (PDB:1KZN), suggesting topoisomerase inhibition .

-

Cytotoxicity : IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) .

Catalytic Modifications

-

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduced aryl/heteroaryl groups at C-5, enhancing solubility .

-

Enzyme-Mediated Resolution : Lipases (e.g., CAL-B) achieved enantioselective hydrolysis of ester derivatives (ee >90%).

Stability and Side Reactions

Propiedades

IUPAC Name |

5-acetyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQIHGKKAIQSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.